molecular formula C12H14N2O2S B6301116 Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate CAS No. 2231673-05-3

Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate

Cat. No.: B6301116
CAS No.: 2231673-05-3
M. Wt: 250.32 g/mol
InChI Key: ILOCUDOTHRNTJA-UHFFFAOYSA-N
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Description

“Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 2231673-05-3 . It has a molecular weight of 251.33 . The compound is solid in physical form .


Molecular Structure Analysis

The Inchi Code of the compound is 1S/C12H15N2O2S/c1-12(2,3)8-5-7-10(17-8)9(11(15)16-4)14-6-13-7/h5-6,17H,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate” is a solid compound . It has a molecular weight of 251.33 . The compound should be stored at refrigerator temperatures . and 97% by different sources.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, H335 , suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-12(2,3)8-5-7-10(17-8)9(11(15)16-4)14-6-13-7/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOCUDOTHRNTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(S1)C(=NC=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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